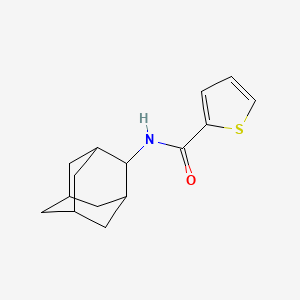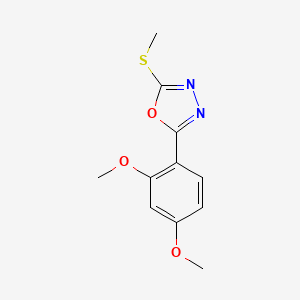![molecular formula C19H22O2 B5756311 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone, also known as Dibutylone, is a synthetic compound belonging to the cathinone class of drugs. It is a designer drug that is structurally similar to methylone, a well-known recreational drug. Dibutylone has gained popularity in the research community due to its potential applications in scientific research.
作用機序
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. It has been shown to have a higher affinity for the serotonin transporter than the norepinephrine and dopamine transporters, which may explain its potential antidepressant effects.
生化学的および生理学的効果
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may result in euphoria, increased energy, and improved mood. It has also been shown to have analgesic effects, which may be due to its ability to activate the mu-opioid receptor.
実験室実験の利点と制限
One advantage of using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, its structural similarity to methylone makes it a useful tool for studying the effects of cathinone derivatives on the brain. However, one limitation is that 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has not been extensively studied in humans, and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone use and its potential for abuse. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine may have implications for the treatment of psychiatric disorders and pain management. While there are advantages to using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments, further research is needed to understand its long-term effects and potential for abuse.
合成法
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal in the presence of a reducing agent, such as lithium aluminum hydride.
科学的研究の応用
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to have analgesic properties, which may make it useful in the development of new pain medications.
特性
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-4-19(2,3)16-10-12-17(13-11-16)21-14-18(20)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWPVJXRVBKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylbutan-2-yl)phenoxy]-1-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)